Structural and Computational Differentiation: 2,3,5,5-Tetramethylhexan-1-amine vs. 2,2,5,5-Tetramethylhexan-1-amine
2,3,5,5-Tetramethylhexan-1-amine and 2,2,5,5-tetramethylhexan-1-amine (CAS 1310242-09-1) are positional isomers with identical molecular formula (C10H23N) and molecular weight (157.30 g/mol) . The target compound places two methyl groups at the 2- and 3-positions respectively, while the comparator features geminal dimethyl substitution at the 2-position. This structural divergence creates distinct steric environments around the primary amine and the adjacent carbon backbone. The absence of experimental data for either compound precludes quantitative comparison; the only verifiable differentiation is structural identity as confirmed by InChIKey (GZMANAOSOFXFEC-UHFFFAOYSA-N for the target) and canonical SMILES (CC(CC(C)(C)C)C(C)CN) . Any procurement for structure-specific applications requires verification of the correct isomer via orthogonal analytical methods.
| Evidence Dimension | Structural isomerism |
|---|---|
| Target Compound Data | 2,3,5,5-Tetramethylhexan-1-amine; InChIKey: GZMANAOSOFXFEC-UHFFFAOYSA-N |
| Comparator Or Baseline | 2,2,5,5-Tetramethylhexan-1-amine; CAS 1310242-09-1 |
| Quantified Difference | No quantitative experimental data available for either compound; differentiation is structural only |
| Conditions | Structural analysis via computed molecular descriptors (PubChem) |
Why This Matters
Structural isomerism dictates chemical and biological behavior; substitution of one isomer for another without analytical confirmation invalidates experimental reproducibility.
